THZ2

概要

説明

THZ2は、サイクリン依存性キナーゼ7(CDK7)の強力かつ選択的な阻害剤です。サイクリン依存性キナーゼ7は、セリン/スレオニンキナーゼであり、細胞周期と転写の調節において重要な役割を果たしています。 This compoundは、さまざまな癌細胞の増殖を阻害する上で顕著な可能性を示しており、癌治療のための有望な候補となっています .

科学的研究の応用

THZ2 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown potent anti-cancer activity by inhibiting cyclin-dependent kinase 7, leading to cell cycle arrest and apoptosis in cancer cells. .

Transcriptional Regulation: this compound is used to study the role of cyclin-dependent kinase 7 in transcriptional regulation.

Drug Development: This compound serves as a lead compound for the development of new cyclin-dependent kinase 7 inhibitors with improved potency and selectivity.

作用機序

THZ2は、サイクリン依存性キナーゼ7の活性部位に共有結合することによって効果を発揮し、そのキナーゼ活性を阻害します。サイクリン依存性キナーゼ7は、転写開始と伸長に不可欠なRNAポリメラーゼIIのC末端ドメインのリン酸化に関与しています。 サイクリン依存性キナーゼ7を阻害することにより、this compoundは転写活性を阻害し、癌細胞における癌遺伝子の発現抑制とアポトーシスの誘導につながります .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Thz2 plays a crucial role in biochemical reactions by inhibiting CDK7, a key enzyme involved in cell cycle regulation and transcription. This compound interacts with various enzymes, proteins, and other biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex. The inhibition of CDK7 by this compound leads to the suppression of phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound impacts cell signaling pathways, including the downregulation of β-catenin and snail, which are involved in cell migration and invasion. Additionally, this compound affects gene expression by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX2), thereby modulating cellular metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7, leading to enzyme inhibition. This compound binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition results in the suppression of transcription and cell cycle progression. This compound also affects gene expression by modulating the activity of transcription factors and coactivators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including weight loss, organ damage, and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cell cycle regulation and transcription. It interacts with enzymes such as CDK7, cyclin H, and MAT1, which are essential for the formation of the CAK complex. This compound also affects metabolic flux by modulating the activity of transcription factors and coactivators, leading to changes in the levels of metabolites involved in cell proliferation, apoptosis, and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on CDK7. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it targets CDK7 and other components of the transcription machinery. This compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles. The localization of this compound within the nucleus is crucial for its activity and function, as it allows for the inhibition of CDK7 and the modulation of transcription and cell cycle progression .

準備方法

合成経路と反応条件

THZ2は、特定の化学前駆体の反応を含む複数段階のプロセスによって合成できます。合成は一般的に次の手順を含みます。

コア構造の形成:

官能基化: コア構造は、サイクリン依存性キナーゼ7に対する阻害活性を高めるために、特定の置換基を導入することによってさらに官能基化されます。

工業生産方法

This compoundの工業生産には、化合物を大量に生産するために合成プロセスをスケールアップすることが含まれます。これは一般的に、高い収量と純度を確保するために、温度、圧力、溶媒の選択などの反応条件の最適化を必要とします。 自動合成装置と連続フローリアクターの使用により、生産プロセスの効率をさらに高めることができます .

化学反応の分析

反応の種類

THZ2は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、this compound上の官能基を修飾するために使用できます。

置換: 置換反応は、this compound分子に異なる置換基を導入することができ、その生物活性を変化させる可能性があります.

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、官能基が変化したthis compoundのさまざまな誘導体です。 これらの誘導体は、生物活性と潜在的な治療用途についてさらに研究することができます .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

癌研究: this compoundは、サイクリン依存性キナーゼ7を阻害することにより、強力な抗癌活性を示しており、癌細胞の細胞周期停止とアポトーシスを引き起こします。 .

転写調節: this compoundは、サイクリン依存性キナーゼ7が転写調節において果たす役割を研究するために使用されます。

創薬: This compoundは、効力と選択性が向上した新しいサイクリン依存性キナーゼ7阻害剤の開発のためのリード化合物として機能します.

類似化合物との比較

THZ2は、サイクリン依存性キナーゼ7阻害剤として知られる化合物のクラスの一部です。類似の化合物には以下が含まれます。

THZ1: 作用機序が類似した、別の強力なサイクリン依存性キナーゼ7阻害剤。

ICEC0942(CT7001): 臨床試験に進んでいる、選択的なサイクリン依存性キナーゼ7阻害剤。

SY-1365: 前臨床試験で抗癌活性を示しており、臨床試験で評価されている、選択的なサイクリン依存性キナーゼ7阻害剤.

This compoundは、スーパーエンハンサー関連の癌遺伝子を特異的に標的とする能力においてユニークであり、特定の種類の癌に対して特に効果的です .

特性

IUPAC Name |

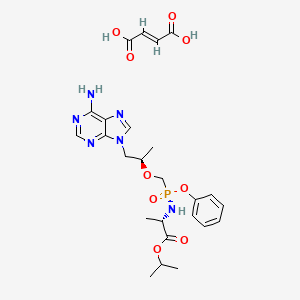

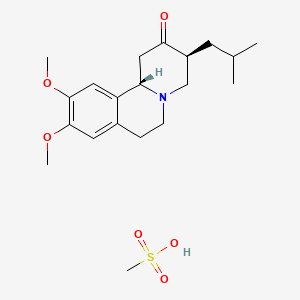

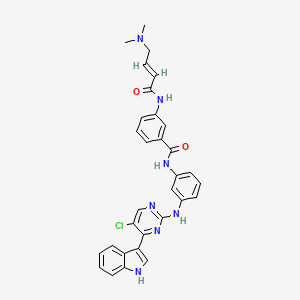

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRCZUZCHXWBD-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604810-84-5 | |

| Record name | THZ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。